REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([Cl:11])[C:3]=1[CH:4]=[O:5].[C:12](=O)([O-])[O-].[K+].[K+].IC>CN(C)C=O>[Cl:1][C:2]1[CH:9]=[C:8]([O:10][CH3:12])[CH:7]=[C:6]([Cl:11])[C:3]=1[CH:4]=[O:5] |f:1.2.3|
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Name
|
|
Quantity
|
120 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C(=CC(=C1)O)Cl
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Name
|
|
Quantity
|
173.65 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
107 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Type
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CUSTOM
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Details
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Stir
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the reaction at room temperature for 3 hours
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Duration
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3 h
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Type
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FILTRATION
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Details
|
Filter off solids
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Type
|
ADDITION
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Details
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pour into 6 L of water
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Type
|
FILTRATION
|
Details
|
Filter solids
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Type
|
WASH
|
Details
|
wash several times with water, air
|
Type
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CUSTOM
|
Details
|
dry
|
Type
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DISSOLUTION
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Details
|
dissolve in ethyl acetate
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Type
|
WASH
|
Details
|
Wash with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dry over sodium sulfate
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Type
|
FILTRATION
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Details
|
Filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under vacuum to ˜100 mL volume, at which point, solids
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CONCENTRATION
|
Details
|
then concentrate down the filtrate
|
Type
|
CUSTOM
|
Details
|
to yield a second crop
|
Type
|
WASH
|
Details
|
Wash with hexane
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
CUSTOM
|
Details
|
to yield 112.3 g of off-white, solid
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=O)C(=CC(=C1)OC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |